N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(3,5-dimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-13-11-14(2)25(23-13)10-7-19(26)20-16-5-8-24(9-6-16)18-12-17(21-22-18)15-3-4-15/h11-12,15-16H,3-10H2,1-2H3,(H,20,26)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCLTKBKJJPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). This article delves into the compound's biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by relevant data and research findings.
The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth, survival, and motility. The interaction between this compound and PAK4 leads to:
- Inhibition of PAK4 activity : This inhibition disrupts pathways regulated by Rho family GTPases such as Rac and Cdc42, which are crucial for cytoskeletal dynamics and cellular signaling.
- Cellular Effects : The compound promotes cell apoptosis and inhibits cell growth, making it a candidate for cancer therapy. Studies have shown that targeting PAK4 can lead to reduced proliferation in various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : The compound's interaction with PAK4 suggests potential for good bioavailability due to its ability to penetrate cellular membranes effectively.
- Metabolism : Further studies are needed to elucidate the metabolic pathways involved in processing this compound within biological systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table:
| Compound Name | Structure | PAK4 Inhibition Activity | Unique Features |
|---|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole | Structure | Moderate | Contains thiazole ring |
| N-(1-(5-cyclopropyl-1H-pyrazol-3-y)piperidin-4-y)-2-(1H-pyrazol-1-y)propanamide | Structure | High | Dual pyrazole moieties |
This table highlights how the structural variations influence biological activity, particularly regarding PAK4 inhibition.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Line Studies : In vitro studies using A549 lung cancer cells showed that treatment with N-(1-(5-cyclopropyl-1H-pyrazol-3-y)piperidin-4-y)-3-(3,5-dimethylpyrazole) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. This suggests potential for therapeutic applications in oncology .
- Molecular Docking Studies : Computational modeling has indicated strong binding affinity between the compound and PAK4, supporting its role as an effective inhibitor.
Comparison with Similar Compounds
3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1H-pyrazol-4-yl}-N-(3-fluoro-4-methylphenyl)propanamide
- Molecular Formula : C₂₅H₂₈FN₆O
- Key Features :
- Replaces the piperidin-4-yl group with a pyridazinyl-piperidine hybrid.
- Substitutes the cyclopropylpyrazole with a fluorinated aryl group.
- Bioactivity : While explicit data are unavailable, the fluorine atom likely enhances metabolic stability compared to the cyclopropyl group in the target compound .
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Molecular Formula : C₂₄H₂₆ClN₇O₃
- Key Features: Incorporates a pyrrolidinyl-oxypyridine scaffold instead of a piperidine-pyrazole system. Synthesis: Prepared via HBTU-mediated coupling, a method applicable to the target compound’s amide formation .
Physicochemical and Pharmacokinetic Properties
Key Differentiators
Core Heterocycles: The target compound uses a piperidine-pyrazole scaffold, while analogs employ pyridazine-piperidine () or pyrrolidine-pyridazinone systems (). These variations influence target selectivity and solubility.
Substituent Effects: The cyclopropyl group on the pyrazole in the target compound may confer steric hindrance and metabolic stability, contrasting with the electron-withdrawing fluorine in or the hydrogen-bonding chloro-pyridazinone in .
Amide Linkage :
- All compounds retain an amide bond, critical for intermolecular interactions. However, the target compound’s propanamide chain offers greater conformational flexibility compared to the acetamide in .
Research Findings and Implications
- Crystallographic Analysis : SHELXL refinements () are critical for resolving the stereochemistry of such compounds, particularly the piperidine and pyrazole orientations.
- SAR Insights: The cyclopropyl group in the target compound may optimize binding to hydrophobic pockets in biological targets, whereas pyridazine/pyridazinone analogs () could enhance π-π stacking or polar interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
